(+)-Isopinocampheol chemical properties and structure
(+)-Isopinocampheol chemical properties and structure
An In-depth Technical Guide to (+)-Isopinocampheol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (+)-Isopinocampheol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and logical workflows pertinent to its study and application.
Chemical Properties of (+)-Isopinocampheol
(+)-Isopinocampheol is a monoterpenoid alcohol. It is the dextrorotatory enantiomer of isopinocampheol. The quantitative chemical and physical properties of (+)-Isopinocampheol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [1][2][3][4] |
| Molecular Weight | 154.25 g/mol | [1][2][3][4] |
| CAS Number | 27779-29-9 | [1][2][3][4] |
| IUPAC Name | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | [2] |
| Synonyms | (1S,2S,3S,5R)-3-Pinanol, (+)-3-Pinanol | [1] |
| Physical State | Solid | [1][4] |
| Melting Point | 51-53 °C | [1][4] |
| Boiling Point | 217-219 °C | [1][5] |
| Density (estimate) | ~0.96 g/cm³ | |
| Solubility in Water | 926.3 mg/L at 25 °C (estimated) | [5] |
| Optical Activity | [α]²⁰/D +35.1°, c = 20 in ethanol | [1][4] |
| Flash Point | 93.4 °C (closed cup) | [4][6] |
Chemical Structure of (+)-Isopinocampheol
(+)-Isopinocampheol possesses a bicyclic pinane skeleton with a hydroxyl group at the C3 position. The stereochemistry of the four chiral centers is defined as 1S, 2S, 3S, 5R. This specific spatial arrangement of atoms is crucial for its chemical reactivity and biological activity.
| Structural Representation | Identifier |
| SMILES | C[C@@H]1--INVALID-LINK--CC2CC1C2(C)C |
| InChI | 1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 |
| InChIKey | REPVLJRCJUVQFA-KZVJFYERSA-N |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of isopinocampheol are critical for its application in research and development.
Synthesis of (+)-Isopinocampheol
(+)-Isopinocampheol can be synthesized via the hydroboration-oxidation of (-)-α-pinene. The following is a representative protocol adapted from the synthesis of its enantiomer.
Materials:
-
(-)-α-Pinene
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Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
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Hydrogen peroxide (H₂O₂), 30% solution
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Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (-)-α-pinene dissolved in anhydrous THF.
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The flask is cooled in an ice bath, and the borane-dimethyl sulfide complex is added dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the hydroboration reaction, forming diisopinocampheylborane.
-
The reaction mixture is then cooled again in an ice bath, and a solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. This oxidation step should be performed with caution as it is exothermic.
-
The mixture is stirred for an additional period to ensure complete oxidation.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude (+)-isopinocampheol is then purified by distillation or recrystallization to yield the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample is typically dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
1D spectra (¹H and ¹³C) and 2D spectra (such as COSY, HSQC, and HMBC) are recorded to confirm the structure and assign all proton and carbon signals.
Infrared (IR) Spectroscopy:
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The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹ and C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (MS):
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Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for separation and identification.
-
Electron ionization (EI) is a common method for fragmentation and analysis.
-
The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to confirm the molecular weight and structural features of the compound.
Logical Workflow and Potential Applications
While specific signaling pathways directly modulated by (+)-Isopinocampheol are not yet fully elucidated, its derivatives have shown promising biological activities, suggesting potential avenues for drug development. The following diagram illustrates a logical workflow from the synthesis of (+)-Isopinocampheol to its potential application as a scaffold for antiviral and antifungal agents.
Caption: Logical workflow from synthesis to potential applications of (+)-Isopinocampheol.
This workflow highlights the progression from the synthesis and purification of (+)-Isopinocampheol to its structural confirmation through various spectroscopic techniques. Subsequently, it can be chemically modified to produce derivatives with potential therapeutic applications, such as antiviral and antifungal agents, based on the activities observed for related compounds. For instance, derivatives of the enantiomer, (-)-isopinocampheol, have shown to be potent antiviral compounds against filoviruses like Ebola and Marburg viruses. The proposed mechanism of action for these derivatives involves binding to the viral surface glycoproteins. Additionally, a dithiophosphoric acid derivative of (+)-Isopinocampheol has been reported to exhibit antifungal effects. These findings underscore the potential of the isopinocampheol scaffold in the development of new therapeutic agents.
References
- 1. (+)-fenchol and (-)-isopinocampheol derivatives targeting the entry process of filoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. l-Isopinocampheol | CymitQuimica [cymitquimica.com]
- 5. (+)-Isopinocampheol | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isopinocampheol, 25465-65-0 [thegoodscentscompany.com]
